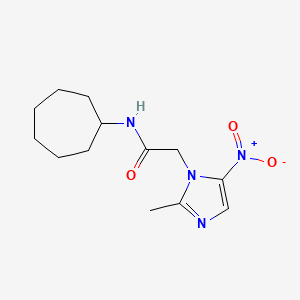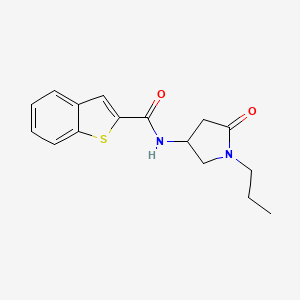![molecular formula C22H22F2N2O B5321769 [(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-phenylmethanone](/img/structure/B5321769.png)
[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-phenylmethanone is a complex organic compound characterized by its unique tricyclic structure and the presence of difluorophenyl and phenylmethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-phenylmethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the tricyclic structure.
Introduction of the difluorophenyl group: This step involves the substitution of hydrogen atoms with difluorophenyl groups using reagents such as difluorobenzene and a suitable catalyst.
Attachment of the phenylmethanone group: This step involves the addition of the phenylmethanone group to the tricyclic core using reagents such as benzoyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Purification techniques: Techniques such as crystallization, distillation, and chromatography may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) and platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: May lead to the formation of alcohols or amines.
Substitution: May lead to the formation of various substituted derivatives.
Scientific Research Applications
[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-phenylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as its use in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. These may include:
Molecular targets: Such as enzymes, receptors, and proteins.
Pathways: Such as signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-phenylmethanone can be compared with similar compounds, such as:
[(2R,3S,6R)-3-(3,5-difluorophenyl)-5-methyl-1,5-diazatricyclo[5.2.2.02,6]undecane]: Differing in the presence of a methyl group instead of a phenylmethanone group.
[(2R,3R,6R)-3-(3,5-difluorophenyl)-5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane]: Differing in the presence of an oxadiazolylmethyl group instead of a phenylmethanone group.
These comparisons highlight the uniqueness of this compound in
Properties
IUPAC Name |
[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O/c23-17-10-16(11-18(24)12-17)19-13-26(22(27)15-4-2-1-3-5-15)20-14-6-8-25(9-7-14)21(19)20/h1-5,10-12,14,19-21H,6-9,13H2/t19-,20+,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIOMAGBABTOQQ-PWRODBHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3C(=O)C4=CC=CC=C4)C5=CC(=CC(=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3C(=O)C4=CC=CC=C4)C5=CC(=CC(=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5321692.png)
![3-(2-furylmethyl)-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5321697.png)
![N-[5-(cyclopentylsulfamoyl)-2-ethoxyphenyl]acetamide](/img/structure/B5321699.png)

![2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5321731.png)

![1-{[benzyl(methyl)amino]methyl}-2-naphthol](/img/structure/B5321748.png)
![6-[(5-Tert-butyl-1,2-oxazol-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B5321756.png)
![Methyl 11-(3-chlorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate](/img/structure/B5321757.png)
![(5Z)-5-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B5321771.png)
![(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5321775.png)
![ethyl 4-[(E)-[1-[3-(diethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)
